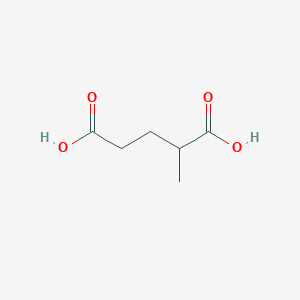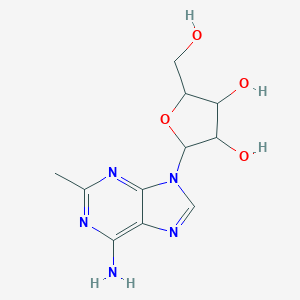
2-Methyladenosine
Overview
Description
2-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is attached to the 2’ position of the ribose sugar. This modification is commonly found in various types of RNA, including transfer RNA and ribosomal RNA. The presence of the methyl group can influence the structure and function of RNA molecules, playing a crucial role in the regulation of gene expression and the stability of RNA.
Mechanism of Action
Target of Action
2-Methyladenosine (2-MA), also known as Adenosine, 2-methyl-, is a modified form of adenosine, a nucleoside that plays crucial roles in various biological processes. The primary targets of 2-MA are the RNA molecules in cells . It is involved in the regulation of RNA metabolism, including transcription, translation, and degradation . The regulation of 2-MA modification primarily involves three key factors: methyltransferases (writers), demethylases (erasers), and 2-MA RNA-binding proteins (readers) .
Mode of Action
2-MA interacts with its targets by adding, removing, and recognizing 2-MA modifications on RNA molecules, thereby altering RNA structure and function . The addition of 2-MA methylation is primarily catalyzed by the 2-MA methyltransferase complex (MTC), with methyltransferase-like 3 (METTL3) and methyltransferase-like 14 (METTL14) serving as crucial enzymes within this complex . 2-MA demethylases primarily include fat mass and obesity-related protein (FTO) and alkylation repair homolog protein 5 (ALKBH5), which reduce 2-MA modification on RNA to unmodified adenine, thereby removing 2-MA methylation modification .
Biochemical Pathways
2-MA affects multiple aspects of mRNA metabolism, such as alternative splicing, stability, processing, splicing, and degradation of target RNA . It has been found that 2-MA plays a crucial role in various cellular biological processes by regulating transcription, translation, stability, processing, splicing, and degradation of target RNA . Dysregulation of 2-MA levels and associated modifying proteins can both inhibit and promote cancer, highlighting the importance of the tumor microenvironment in diverse biological processes .
Pharmacokinetics
It is known that 2-ma is a naturally occurring 2’-o-methylpurine nucleoside with long-lasting hypotensive properties . Resistance of 2-MA against adenosine deaminase is thought to contribute to prolonged activity .
Result of Action
The molecular and cellular effects of 2-MA’s action are diverse and context-dependent. For instance, 2-MA has been found to play a key role in health damage caused by environmental exposure by regulating post-transcriptional gene expression . It has also been implicated in the regulation of various important life activities associated with various diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-MA. For instance, 2-MA levels are altered in response to inflammation-related factors and it is closely associated with various inflammation-related diseases . Moreover, exposure to environmental toxicants can alter the methylation level of 2-MA and the expression of the 2-MA-binding protein, thus promoting the occurrence and development of cancers through diverse mechanisms .
Biochemical Analysis
Biochemical Properties
2-Methyladenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the methylation process catalyzed by specific methyltransferases . The nature of these interactions often involves the transfer of a methyl group to the adenosine molecule, altering its properties and influencing its interactions with other molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the stability of certain mRNAs, thereby influencing their translation and the subsequent protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, influence enzyme activity, and induce changes in gene expression . For instance, it can bind to specific sites on RNA, influencing its structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the stability of this compound can influence its long-term effects on cellular function . Additionally, its degradation products can also have biological effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. While low doses might have minimal effects, high doses could potentially lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is involved in the methylation pathways where it serves as a substrate for specific methyltransferases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These proteins can influence its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications . This localization can influence its interactions with other molecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyladenosine can be synthesized through the methylation of adenosine. One common method involves treating adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours. This reaction primarily yields monomethylated adenosine at either the 2’-O or 3’-O position, with a preference for the 2’-O position . The monomethylated adenosine is then isolated using silica gel column chromatography, and the pure 2’-O-methyladenosine is separated by crystallization in ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methyladenosine undergoes various chemical reactions, including:
Methylation: The addition of a methyl group to the 2’ position of adenosine.
Oxidation: Oxidative reactions can modify the methyl group or the adenine base.
Substitution: Substitution reactions can occur at the adenine base or the ribose sugar.
Common Reagents and Conditions:
Methylation: Methyl iodide in an anhydrous alkaline medium.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Methylation: 2’-O-methyladenosine.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted adenosine derivatives.
Scientific Research Applications
2-Methyladenosine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and as a probe to study RNA structure and function.
Biology: Plays a role in the regulation of gene expression and RNA stability. It is also involved in the modification of transfer RNA and ribosomal RNA.
Industry: Used in the production of synthetic RNA molecules and as a standard in analytical techniques.
Comparison with Similar Compounds
N6-Methyladenosine: Another methylated form of adenosine, where the methyl group is attached to the nitrogen at the 6th position of the adenine base.
N1-Methyladenosine: Methylation occurs at the nitrogen at the 1st position of the adenine base.
2’-O-Methylguanosine: A similar modification where the methyl group is attached to the 2’ position of guanosine.
Uniqueness: 2-Methyladenosine is unique due to its specific methylation at the 2’ position of the ribose sugar, which can significantly influence RNA structure and function. This modification is distinct from other methylated nucleosides, which may have methyl groups attached to different positions on the adenine base or other nucleosides .
Properties
IUPAC Name |
2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZWKGWOBPJWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937052 | |
| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16526-56-0 | |
| Record name | 2-Methyladenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)

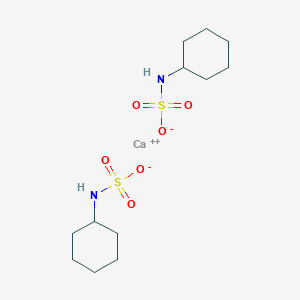
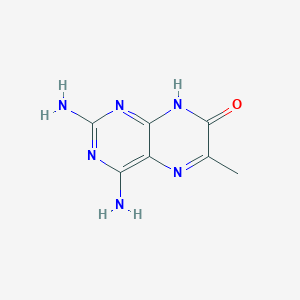
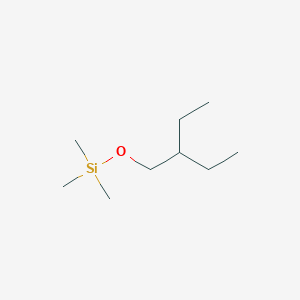
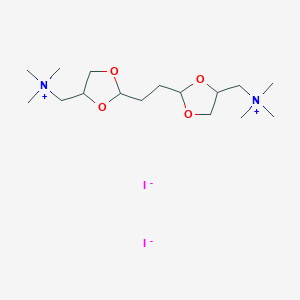
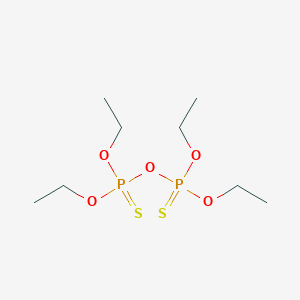

![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B93145.png)
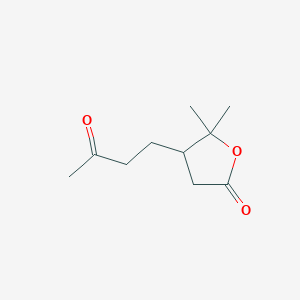

![[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane](/img/structure/B93151.png)
